molecular formula C12H9NO3 B8762171 2-Biphenylol, 5-nitro- CAS No. 4291-29-6

2-Biphenylol, 5-nitro-

Cat. No. B8762171
CAS RN: 4291-29-6
M. Wt: 215.20 g/mol
InChI Key: FIBBSIRCVZWBML-UHFFFAOYSA-N
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Description

2-Biphenylol, 5-nitro- is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Biphenylol, 5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Biphenylol, 5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4291-29-6

Product Name

2-Biphenylol, 5-nitro-

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

4-nitro-2-phenylphenol

InChI

InChI=1S/C12H9NO3/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,14H

InChI Key

FIBBSIRCVZWBML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.3 g (0.02 mole) of 2-bromo-1-methoxymethoxy-4-nitrobenzene from step B and 2.80 g (0.023 mole) of phenylboric acid were dissolved in 70 mL of 1,2-dimethoxyethane under argon. Then, 0.5 g (0.0005 mole) of tetrakis-(triphenylphosphine)palladium and 13 mL of 2 N potassium carbonate solution were added, and the reaction mixture was heated to 80° C. At the end of the reaction, the reaction mixture was poured into 100 mL of ethyl acetate and the organic phase was extracted with dilute sodium hydroxide solution and then dried with magnesium sulfate. The solvent was distilled off in a rotary evaporator, and the residue was purified on silica gel using petroleum ether/ethyl acetate (9:1). The product thus obtained was heated to 50° C. in a mixture of 40 mL of ethanol and 15 mL of a 2.9 M ethanolic hydrochloric acid solution. After neutralization with NaOH, the solvent was distilled off in a rotary evaporator, and the residue was purified by vacuum distillation. This gave 3.5 g (82% of the theoretical) of 2-hydroxy-5-nitrobiphenyl.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis-(triphenylphosphine)palladium
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-benzyloxy-5-nitro-biphenyl (81 mg, 0.27 mmol)) in 5 mL of methanol was added catalytic amount of 5% palladium on carbon under H2. The mixture was stirred under H2 for 3 hrs and filtered through celite. The filtrate was concentrated to give 2-hydroxy-5-nitro-biphenyl (38 mg).
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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